Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Description
The compound Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic framework. Its structure features a 1,2-dihydrochromeno[2,3-c]pyrrole core with a 3,9-dione moiety, substituted at position 2 with a 2-(4-methoxyphenyl)ethyl group and at position 1 with a 4-methylbenzoate ester. This compound is synthesized via methods analogous to those reported by Vydzhak and Panchishin, involving cyclocondensation of substituted phenols with pyrrolidine precursors under acidic conditions .
Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C28H23NO6/c1-33-20-13-7-17(8-14-20)15-16-29-24(18-9-11-19(12-10-18)28(32)34-2)23-25(30)21-5-3-4-6-22(21)35-26(23)27(29)31/h3-14,24H,15-16H2,1-2H3 |
InChI Key |
FEFHHZNUZXOYNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylacetic acid with 3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrole under acidic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 2
- 2-Alkyl Derivatives: Vydzhak et al. (2008) synthesized 2-alkyl-1-aryl derivatives (e.g., 2-methyl, 2-ethyl) via similar cyclocondensation routes.
- 2-[2-(Dimethylamino)ethyl] Derivatives: Substitution with polar dimethylaminoethyl groups (Vydzhak and Panchishin, 2010) introduces basicity and hydrogen-bonding capacity, contrasting with the electron-rich 4-methoxyphenyl group in the target compound .
Chromeno-Pyrrole Ring Modifications
- Hexahydrobenzo[f]chromeno[4,3-b]pyrrole: A structurally related compound () features a benzo[f]-fused chromeno[4,3-b]pyrrole core with a hexahydro scaffold. The altered ring fusion ([4,3-b] vs. [2,3-c]) results in distinct conformational behavior: the pyrrolidine ring adopts an envelope conformation, while the chromene ring is semi-chair. The target compound’s planar 3,9-dione system may enhance π-π stacking compared to the partially saturated analogue .
Compounds with Similar Substituents but Divergent Cores
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
A pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivative bearing a 4-methoxyphenyl group (compound 12) shares the methoxyphenyl substituent but lacks the chromeno-pyrrole-dione core. Such structural differences highlight how the same substituent (4-methoxyphenyl) can be leveraged in diverse heterocyclic systems for tailored properties .
Tetrahydroimidazo-Pyridine Derivatives ()
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) shares nitro and cyano substituents. While unrelated in core structure, its synthetic route (one-pot, two-step reaction) may parallel strategies for assembling the target compound’s tricyclic system. The nitro group in 1l confers strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
Impact of Substituents on Physical and Chemical Properties
Melting Points and Solubility
- The target compound’s benzoate ester and methoxyphenyl groups likely enhance lipophilicity compared to dimethylaminoethyl-substituted analogues (e.g., Ref 29), which may exhibit higher water solubility due to protonation .
- The tetrahydroimidazo-pyridine derivative 1l (mp 243–245°C) has a higher melting point than the target compound, possibly due to nitro-group-induced crystal packing .
Data Tables
Table 1: Structural Comparison of Chromeno-Pyrrole Derivatives
Table 2: Physical Properties of Selected Analogues
*Estimated based on analogous syntheses .
Biological Activity
Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate (referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
Compound A has the molecular formula and features a complex structure that includes a tetrahydrochromeno-pyrrole moiety. The presence of the methoxyphenyl group is significant as it often contributes to the compound's biological properties.
Anticancer Properties
Research indicates that Compound A exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that Compound A can inhibit the proliferation of cancer cell lines. For instance, it was evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.
Anti-inflammatory Effects
Compound A has also been investigated for its anti-inflammatory properties :
- Inhibition of Nitric Oxide Production : In vitro studies demonstrated that Compound A significantly reduces lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. This effect is comparable to established anti-inflammatory agents.
- Cyclooxygenase Inhibition : It has been suggested that Compound A may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling.
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Interaction with Enzymes : Molecular docking studies suggest that Compound A binds effectively to target enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and inflammatory responses.
Case Studies
- In Vivo Efficacy : In a murine model of cancer, administration of Compound A led to a significant reduction in tumor size compared to control groups. Histopathological analyses revealed decreased proliferation markers and increased apoptosis within tumor tissues.
- Safety Profile : Toxicological assessments indicated that Compound A exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
